11-(Tetrahydrofuran-2-yl)undecanoic acid

Description

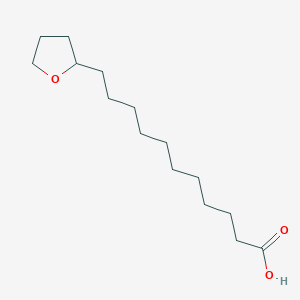

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

11-(oxolan-2-yl)undecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O3/c16-15(17)12-8-6-4-2-1-3-5-7-10-14-11-9-13-18-14/h14H,1-13H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSXGGFKOMJZPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 11 Tetrahydrofuran 2 Yl Undecanoic Acid

Strategic Retrosynthetic Analysis and Key Bond Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 11-(tetrahydrofuran-2-yl)undecanoic acid, the primary disconnections are identified at the key C-C and C-O bonds that define its core structure.

A logical retrosynthetic strategy for this compound involves two primary bond disconnections:

C1-C2 Disconnection: The most apparent disconnection is the carbon-carbon bond between the tetrahydrofuran (B95107) (THF) ring and the undecanoic acid chain. This breaks the molecule into a C11 undecanoic acid synthon (a molecule fragment) and a C4 tetrahydrofuran synthon. This approach simplifies the complex target into two more manageable subunits.

C-O Bond Disconnection within the THF Ring: Further deconstruction of the 2-substituted THF synthon via a C-O disconnection reveals a linear 1,4-diol precursor. This is a common and effective strategy for THF ring synthesis, as the ring can be formed through the cyclization of this diol or a related functionalized intermediate. amazonaws.comresearchgate.net

This analysis leads to a synthetic plan that involves synthesizing a functionalized undecanoic acid chain and a suitable C4 precursor, followed by their coupling and subsequent cyclization to form the final product.

Total Synthesis Approaches to the Core Structure

The total synthesis of this compound can be achieved through various sophisticated methods that allow for precise control over the molecule's final structure.

Stereoselective and Enantioselective Routes to Tetrahydrofuran Ring Formation

The construction of the 2-substituted tetrahydrofuran ring is a critical step, with numerous methods available to control the stereochemistry. Substituted tetrahydrofurans are common structures in a wide array of natural products, and significant effort has been dedicated to their stereoselective synthesis. nih.gov

Key methodologies include:

Intramolecular Cyclization: This is a classical and widely used approach. It typically involves an intramolecular SN2 reaction where a hydroxyl group displaces a leaving group (like a halide or sulfonate) on a tethered carbon chain to form the cyclic ether. nih.gov The stereocenters are often pre-set in the acyclic precursor.

Oxonium-Prins Cyclization: This method involves the reaction of γ,δ-unsaturated alcohols or styrenes to form THF rings, driven by the stability of resulting carbocation intermediates. imperial.ac.uk This can provide good stereocontrol, leading to specific cis or trans isomers depending on the substrate and reaction conditions. imperial.ac.uk

Radical Cyclization: Transition-metal-mediated radical cyclization of epoxides can produce polysubstituted tetrahydrofurans. For instance, using titanocene(III) chloride as a radical source on γ-(prop-2-ynyloxy) epoxides yields tetrahydrofuran derivatives with high stereoselectivity. acs.org

[3+2] Cycloaddition Reactions: These powerful reactions can construct the THF ring and generate multiple stereocenters in a single, convergent step. nih.gov

Catalytic Asymmetric Synthesis: A one-pot sequential reaction involving a copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols can produce 2,5-polysubstituted THF derivatives with excellent enantioselectivities (up to 97% ee). chemistryviews.org

A summary of selected stereoselective methods is presented below:

| Method | Key Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Oxonium-Prins Cyclization | TMSBr | Stereocontrolled synthesis of 2,3-substituted THFs from γ,δ-unsaturated styrenes. | imperial.ac.uk |

| Radical Cyclization | Titanocene(III) chloride | Stereo- and regioselective synthesis of polysubstituted THFs from epoxides. | acs.org |

| Asymmetric Iodocyclization | Cu-catalyst, I2 | One-pot synthesis of 2,5-disubstituted THFs with high enantioselectivity. | chemistryviews.org |

| Addition to γ-Lactols | Titanium enolates | Stereoselective synthesis of trans-2,5-disubstituted THFs. | nih.gov |

Chemo- and Regioselective Functionalization of the Undecanoic Acid Chain

The undecanoic acid portion of the molecule requires selective functionalization to enable its coupling with the THF precursor. This involves introducing a reactive group at a specific position, typically at the terminus (C11) or adjacent to the carboxyl group, while protecting the carboxylic acid functionality.

Organocatalyzed chemo- and regioselective additions of nucleophiles are powerful tools for modifying molecular structures. nih.gov For long-chain fatty acids, methods such as catalytic monosulfonylation using organotin dichloride can achieve regioselective functionalization of hydroxyl groups under mild conditions, a principle that can be adapted for other functional groups. nih.gov The synthesis of related amphiphilic molecules, such as 11-(3,5-di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic acid, demonstrates established procedures for modifying the terminal end of an undecanoic acid chain. nih.gov

Development of Novel Catalytic Methods for Ring Closure and Chain Elongation

Modern catalysis offers efficient and selective routes for both forming the THF ring and constructing the undecanoic acid chain.

For Ring Closure:

Palladium Catalysis: Palladium-catalyzed methods can form both a C-C and a C-O bond in a single step from γ-hydroxy alkenes and aryl bromides, yielding substituted tetrahydrofurans with high diastereoselectivity. organic-chemistry.org

Copper Catalysis: A novel copper-catalyzed ring-opening cyclization of hydroxycyclopropanols provides an efficient route to di- or tri-substituted THFs. nih.gov This method involves cleaving a strained C-C bond and forming a new Csp³-O bond. nih.gov

Iron Catalysis: Inexpensive and abundant FeCl₃ can effectively catalyze the ring-closing metathesis of aliphatic ethers to synthesize substituted tetrahydrofurans. researchgate.net

Heteropolyacids: Strong "superacids" like 12-tungstophosphoric acid can catalyze the cationic ring-opening polymerization of THF, and by extension, can be used in ring-closing reactions under specific conditions. nih.gov

For Chain Elongation: The synthesis of the C11 chain can be achieved via fatty acid elongation systems. This biochemical process involves a four-step cycle that extends a fatty acyl-CoA precursor by two carbons using malonyl-CoA and NADPH. nih.gov The key enzymes in this pathway are 3-keto acyl-CoA synthases, which catalyze the initial condensation step. nih.gov While primarily a biological process, the principles can be applied in biocatalytic synthetic routes. Chemical methods for chain elongation often rely on the Claisen condensation, which establishes the crucial carbon-carbon bonds by adding two-carbon units derived from molecules like acetyl coenzyme A. youtube.com

Derivatization from Renewable Feedstocks and Bio-Based Precursors

Utilizing renewable resources like vegetable oils is a cornerstone of green chemistry. Both oleic acid and castor oil are excellent starting materials for producing the C11 chain required for this compound.

Pathways from Oleic Acid or Castor Oil Derivatives

From Castor Oil: Castor oil is a rich source of ricinoleic acid (12-hydroxy-cis-Δ9-octadecenoic acid), which comprises up to 90% of its fatty acid content. researchgate.netmdpi.com Thermal cracking (pyrolysis) of ricinoleic acid is a well-established industrial process that cleaves the C18 chain to produce undecylenic acid (a C11 fatty acid with a terminal double bond) and heptaldehyde. mdpi.comgoogle.com

Undecylenic acid is an ideal precursor. The terminal double bond can be functionalized through various means (e.g., epoxidation followed by ring-opening, or hydroboration-oxidation) to introduce the necessary functionality for creating the tetrahydrofuran ring. A chemoenzymatic method starting from ricinoleic acid has been developed to produce 11-hydroxyundecanoic acid and 1,11-undecanedioic acid, showcasing the versatility of this feedstock. rsc.org

| Starting Material | Key Process | Product | Reported Yield | Reference |

|---|---|---|---|---|

| Castor Oil | Pyrolysis/Cracking (500-600°C) | Undecylenic Acid | ~35-37% | google.com |

| Ricinoleic Acid | Chemoenzymatic (Biotransformation + Chemical Reduction/Hydrolysis) | 11-Hydroxyundecanoic Acid | 55% overall molar yield for diacid derivative | rsc.org |

From Oleic Acid: Oleic acid, a C18 monounsaturated fatty acid, is another abundant renewable feedstock. mdpi.com While it doesn't directly provide a C11 chain, it can be chemically modified to produce suitable precursors.

Ozonolysis: Oxidative cleavage of the double bond in oleic acid yields nonanoic acid and azelaic acid. While not a direct route to a C11 chain, these fragments can be used as building blocks in further synthetic steps.

Metathesis: Cross-metathesis of oleic acid (or its methyl ester) with acrylonitrile (B1666552) provides an elegant route to produce precursors for 11-aminoundecanoic acid, demonstrating a pathway to C11 bifunctional molecules from oleic acid. mdpi.com

These pathways underscore the potential of bio-based feedstocks in the sustainable synthesis of complex chemical structures like this compound.

Enzymatic Synthesis and Biocatalytic Transformations

The application of enzymatic and biocatalytic methods for the synthesis of complex organic molecules represents a significant advancement in chemical manufacturing, offering high selectivity and milder reaction conditions compared to traditional chemical routes. While specific enzymatic pathways for the direct synthesis of this compound are not extensively detailed in current literature, the principles can be inferred from chemo-enzymatic syntheses of structurally related long-chain fatty acids.

A notable example is the synthesis of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid, which demonstrates a powerful chemo-enzymatic approach. rsc.org This process utilizes recombinant Escherichia coli cells that express both an alcohol dehydrogenase from Micrococcus luteus and a Baeyer–Villiger monooxygenase from Pseudomonas putida KT2440. rsc.org The biotransformation proceeds via a 12-ketooleic acid intermediate. rsc.org Following the enzymatic steps, a chemical reduction of a carbon-carbon double bond and hydrolysis of an ester bond are performed to yield 11-hydroxyundecanoic acid. rsc.org

Such methodologies could conceptually be adapted for the synthesis of this compound, potentially by employing enzymes capable of recognizing and transforming a suitable precursor molecule containing the undecanoic acid backbone.

Table 1: Key Data from Chemo-enzymatic Synthesis of Related Dicarboxylic Acids

| Parameter | Value | Reference |

| Starting Material | Ricinoleic acid | rsc.org |

| Biocatalyst | Recombinant E. coli | rsc.org |

| Key Enzymes | Alcohol dehydrogenase, Baeyer–Villiger monooxygenase | rsc.org |

| Final Product Concentration | 53 mM | rsc.org |

| Volumetric Productivity | 6.6 mM h⁻¹ | rsc.org |

| Overall Molar Yield | 55% | rsc.org |

Principles of Green Chemistry in Synthetic Protocol Development

The development of synthetic routes for specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to enhance the sustainability of chemical processes. These principles focus on improving atom economy, utilizing safer solvents, and minimizing waste generation.

Solvent-Free and Atom-Economical Syntheses

The choice of solvent is another critical factor in the environmental impact of a synthetic process. Traditional solvents like tetrahydrofuran (THF) are often derived from fossil fuels. A key strategy in green chemistry is the replacement of such solvents with bio-derived alternatives. unibe.ch 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a viable green substitute for THF in various applications, including organometallic chemistry and solid-phase peptide synthesis. unibe.chnih.gov Its bio-derived nature and favorable properties can significantly reduce the environmental footprint of a synthesis. unibe.ch

Furthermore, solvent-free reaction conditions represent an ideal scenario in green chemistry. An example of this is the carbonate-promoted C-H carboxylation for the synthesis of furan-2,5-dicarboxylic acid (FDCA) from 2-furoic acid and CO2. rsc.org This reaction proceeds by heating salt mixtures of an alkali furan-2-carboxylate (B1237412) and an alkali carbonate under a CO2 atmosphere without any solvent, ultimately achieving a high isolated yield of 89% on a molar scale. rsc.org This approach eliminates the need for solvent handling, recovery, and disposal, thereby streamlining the process and reducing waste.

Minimization of Byproducts and Waste Streams

A primary goal of green chemistry is the minimization of byproducts and the reduction of waste streams. This can be achieved through various strategies, including the development of highly selective reactions and the implementation of continuous flow processes.

Continuous flow chemistry offers several advantages over traditional batch processing for minimizing waste and enhancing safety. unibe.ch By maintaining a small reaction volume at any given time, continuous flow reactors can manage highly exothermic reactions and handle potentially hazardous reagents more safely. unibe.ch This technology also facilitates the integration of downstream processing steps, such as extraction and purification, which can lead to more efficient workflows and reduced solvent usage. The use of 2-MeTHF in a continuous flow system has been shown to not only make the synthesis more sustainable but also to minimize reactor fouling by solubilizing byproducts that might otherwise cause blockages. unibe.ch

By applying these principles—designing highly atom-economical reactions, substituting traditional solvents with greener alternatives, and employing advanced manufacturing technologies like continuous flow—the synthesis of this compound can be developed with a significantly improved sustainability profile.

Table 2: Green Chemistry Strategies in Analogous Syntheses

| Green Chemistry Principle | Strategy | Example Application | Reference |

| Use of Renewable Feedstocks | Synthesis from biomass-derived materials | FDCA from furfural (B47365) (derived from lignocellulosic biomass) | rsc.org |

| Safer Solvents | Replacement of THF with 2-MeTHF | Continuous flow synthesis of mepivacaine (B158355) | unibe.ch |

| Atom Economy | High incorporation of reactant atoms into product | Two out of three steps >85% AE in mepivacaine synthesis | unibe.ch |

| Waste Minimization | Removal of byproducts to prevent decomposition | Removal of H₂O in FDCA synthesis | rsc.org |

| Process Intensification | Use of continuous flow reactors | Scalable synthesis of mepivacaine | unibe.ch |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 11 Tetrahydrofuran 2 Yl Undecanoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including nucleophilic acyl substitution, reduction, and chain length modification.

Esterification: The reaction of 11-(tetrahydrofuran-2-yl)undecanoic acid with an alcohol in the presence of an acid catalyst results in the formation of an ester. This process, known as Fischer esterification, is an equilibrium reaction. masterorganicchemistry.comjackwestin.com The use of a large excess of the alcohol can drive the equilibrium towards the product. masterorganicchemistry.com Various acid catalysts can be employed, with sulfuric acid and p-toluenesulfonic acid being common choices. masterorganicchemistry.comresearchgate.net For long-chain fatty acids, ferric chloride hexahydrate has also been shown to be an effective catalyst. acs.org The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com

Amidation: The formation of amides from this compound can be achieved by reaction with a primary or secondary amine. acs.orgmdpi.com This transformation typically requires the activation of the carboxylic acid, for example, by conversion to an acid chloride, or the use of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). jackwestin.com Direct amidation by heating the carboxylic acid with an amine is possible but often requires high temperatures.

Anhydride Formation: Symmetrical anhydrides of this compound can be synthesized through several methods. One common approach involves the reaction of the carboxylic acid with a dehydrating agent like dicyclohexylcarbodiimide (DCC) in a non-polar solvent, which can produce high yields. nih.govsigmaaldrich.comresearchgate.net Another method is the reaction with acetic anhydride. google.com Mixed anhydrides can be prepared by reacting the fatty acid with an acid chloride in the presence of a base like triethylamine. researchgate.net

Interactive Table: Representative Reactions of the Carboxylic Acid Group

| Reaction Type | Reactant | Reagents | Product |

| Esterification | Alcohol (e.g., Methanol) | H₂SO₄ (catalyst), heat | Methyl 11-(tetrahydrofuran-2-yl)undecanoate |

| Amidation | Amine (e.g., Ethylamine) | DCC, CH₂Cl₂ | N-Ethyl-11-(tetrahydrofuran-2-yl)undecanamide |

| Anhydride Formation | Self-reaction | DCC, CCl₄ | 11-(Tetrahydrofuran-2-yl)undecanoic anhydride |

The carboxylic acid group of this compound can be reduced to a primary alcohol or an aldehyde.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are effective for the reduction of carboxylic acids to primary alcohols. britannica.com The reaction with LiAlH₄ is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107). More recently, catalytic methods using manganese(I) complexes and hydrosilanes have been developed for this transformation under milder conditions. nih.govacs.org

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is challenging as the aldehyde is more reactive than the starting carboxylic acid and is typically further reduced to the alcohol. researchgate.net Indirect methods are therefore commonly employed. One such strategy involves the conversion of the carboxylic acid to an acid chloride, which can then be reduced to the aldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride. Another approach is the in-situ formation of a silyl (B83357) ester followed by reduction with diisobutylaluminum hydride (DIBAL-H). chemistrysteps.com Carboxylic acid reductases (CARs) have also been explored for the selective reduction of fatty acids to aldehydes. researchgate.net

Interactive Table: Reduction Products of the Carboxylic Acid Group

| Reaction | Reagents | Product |

| Reduction to Alcohol | 1. LiAlH₄, THF; 2. H₃O⁺ | 11-(Tetrahydrofuran-2-yl)undecan-1-ol |

| Reduction to Aldehyde (via acid chloride) | 1. SOCl₂; 2. LiAl(O-t-Bu)₃H | 11-(Tetrahydrofuran-2-yl)undecanal |

The undecanoic acid chain can be modified through established synthetic routes.

Chain Extension (Arndt-Eistert Reaction): The Arndt-Eistert reaction provides a method for homologation, extending the carbon chain by one methylene (B1212753) group. cdnsciencepub.comcdnsciencepub.com This multi-step process involves the conversion of this compound to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. The diazoketone then undergoes a silver-catalyzed Wolff rearrangement in the presence of a nucleophile (like water) to yield the homologous carboxylic acid, 12-(tetrahydrofuran-2-yl)dodecanoic acid.

Chain Shortening (Hunsdiecker Reaction): The Hunsdiecker reaction allows for the decarboxylative halogenation of a carboxylic acid, effectively shortening the carbon chain by one atom. adichemistry.combyjus.comwikipedia.org The silver salt of this compound would react with bromine in an inert solvent like carbon tetrachloride to produce 1-bromo-10-(tetrahydrofuran-2-yl)decane. adichemistry.combyjus.com The reaction proceeds through a radical mechanism. wikipedia.orgorganic-chemistry.org Modifications of this reaction, such as using mercuric oxide and bromine on the free carboxylic acid (Christol-Firth modification), are also known. adichemistry.com

Transformations of the Tetrahydrofuran Ring System

The tetrahydrofuran (THF) moiety in this compound is generally stable but can undergo specific transformations under certain conditions.

The ether linkage in the tetrahydrofuran ring can be cleaved under harsh conditions, for instance, with strong acids like hydroiodic acid or hydrobromic acid, leading to a halo-alcohol. The stability of the THF ring is significant, and such reactions often require forcing conditions. More recent methods for THF ring-opening involve the use of frustrated Lewis pairs (FLPs). nih.gov For example, intramolecular P/Al-based FLPs have been shown to activate and cleave the THF ring. nih.gov

Subsequent intramolecular cyclization of the resulting functionalized chain could, in principle, lead to the formation of other heterocyclic or carbocyclic systems, depending on the nature of the ring-opening and the reaction conditions employed.

The C-H bonds of the tetrahydrofuran ring can be functionalized, with the α-hydrogens (at the C2 and C5 positions) being the most reactive. Radical-based reactions can be used to introduce substituents at these positions. For instance, photocatalytic methods have been developed for the α-C–H functionalization of tetrahydrofuran, enabling the formation of C-C and C-S bonds. rsc.org Nickel-catalyzed photoredox reactions have also been employed for the α-oxy C(sp3)-H arylation of cyclic ethers. organic-chemistry.org Such strategies could potentially be applied to introduce functional groups onto the tetrahydrofuran ring of this compound, although the presence of the long alkyl chain might influence the reaction's selectivity and efficiency. The synthesis of polysubstituted tetrahydrofurans can also be achieved through palladium-catalyzed heteroannulation reactions. chemrxiv.org Furthermore, methods for the diastereoselective introduction of functional groups at the β- and γ-positions have been developed, often utilizing building block approaches. digitellinc.com

Radical Reactions and Intramolecular Rearrangements Involving the THF Ring

The tetrahydrofuran moiety of this compound is susceptible to radical reactions, which can initiate ring-opening or other rearrangements. The presence of a long alkyl chain, the undecanoic acid, can influence the course of these reactions through steric and electronic effects.

Radical Abstraction and Ring Scission:

Free radical reactions are often initiated by the abstraction of a hydrogen atom. In the case of the THF ring in this compound, the hydrogen atoms adjacent to the ether oxygen (at the C2 and C5 positions) are the most likely sites for abstraction due to the stabilizing effect of the adjacent oxygen atom on the resulting radical.

Once a radical is formed at the C2 position, several pathways can ensue. A common reaction for cyclic ether radicals is β-scission, leading to the opening of the THF ring. This process would result in the formation of a long-chain oxo-carboxylic acid. The stability of the resulting primary radical and the release of ring strain would be the driving forces for this transformation.

Intramolecular Hydrogen Transfer:

The long undecanoic acid chain provides opportunities for intramolecular hydrogen transfer (IHT) or "backbiting" reactions. A radical initially formed on the THF ring could abstract a hydrogen atom from the alkyl chain. The probability of such a reaction depends on the formation of a sterically favorable five- or six-membered ring transition state. This could lead to the formation of a more stable secondary or tertiary radical along the undecanoic acid backbone, which could then undergo further reactions such as oxidation or polymerization.

Influence of the Carboxylic Acid Group:

The carboxylic acid group can also participate in or influence radical reactions. For instance, under certain conditions, decarboxylation could occur, leading to the formation of a radical at the C10 position of the alkyl chain. This radical could then potentially interact with the THF ring, although this is less likely than reactions initiated on the THF ring itself.

Reaction Kinetics and Mechanistic Studies of Select Transformations

Acid-Catalyzed Ether Cleavage:

The cleavage of ethers by strong acids like HBr or HI is a well-established reaction. acs.orgpearson.commasterorganicchemistry.compressbooks.pubmasterorganicchemistry.com For this compound, this would involve the protonation of the ether oxygen, followed by nucleophilic attack of a halide ion.

The reaction mechanism can proceed via either an SN1 or SN2 pathway, depending on the stability of the potential carbocation intermediate. Given that the carbon adjacent to the oxygen within the ring is secondary, the reaction likely proceeds through an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon. However, an SN1 pathway cannot be entirely ruled out, especially with strong acids that can promote the formation of a secondary carbocation.

The rate of this reaction would be expected to follow pseudo-first-order kinetics, being dependent on the concentration of the protonated ether. The rate equation could be expressed as:

Rate = k[this compound][H⁺]

A hypothetical reaction scheme and the expected products are shown below:

| Reactant | Reagent | Product 1 (Major) | Product 2 (Minor) |

| This compound | HBr (conc.) | 11-(4-bromobutoxy)undecanoic acid | 4-bromo-1-undecanoic acid and butanol |

| This compound | HI (conc.) | 11-(4-iodobutoxy)undecanoic acid | 4-iodo-1-undecanoic acid and butanol |

This table represents hypothetical products based on established ether cleavage mechanisms.

Investigating the Influence of Stereochemistry on Reactivity

The C2 position of the tetrahydrofuran ring in this compound is a chiral center. Therefore, the compound can exist as two enantiomers, (R)-11-(tetrahydrofuran-2-yl)undecanoic acid and (S)-11-(tetrahydrofuran-2-yl)undecanoic acid. The stereochemistry at this center can significantly influence the reactivity of the molecule, particularly in reactions involving chiral reagents or catalysts, or in processes where the stereochemistry of the transition state is critical.

Stereoselectivity in Ring-Opening Reactions:

In acid-catalyzed ring-opening reactions, if the reaction proceeds via an SN2 mechanism, an inversion of configuration at the C2 center would be expected. For example, if the starting material is the (R)-enantiomer, the product resulting from nucleophilic attack at C2 would have the (S)-configuration. In contrast, an SN1 mechanism would likely lead to a racemic mixture of products due to the formation of a planar carbocation intermediate.

Enzyme-Catalyzed Reactions:

Biological systems often exhibit high stereospecificity. If this compound were to be metabolized by enzymes, it is highly probable that one enantiomer would be processed preferentially, or that the two enantiomers would lead to different metabolic products. For instance, lipases or oxidases would likely show a strong preference for either the (R) or (S) form.

The following table summarizes the expected stereochemical outcomes for different reaction mechanisms:

| Starting Enantiomer | Reaction Mechanism | Stereochemical Outcome at C2 |

| (R) | SN2 | Inversion to (S) |

| (S) | SN2 | Inversion to (R) |

| (R) or (S) | SN1 | Racemization (mixture of R and S) |

| (R) or (S) | Enzymatic | Potentially high stereoselectivity, depending on the enzyme |

This table illustrates the generally accepted principles of stereochemistry in chemical reactions as they would apply to the target molecule.

Advanced Spectroscopic and Structural Characterization of 11 Tetrahydrofuran 2 Yl Undecanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and three-dimensional arrangement of atoms.

A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is required for the complete assignment of all proton and carbon signals in 11-(Tetrahydrofuran-2-yl)undecanoic acid.

¹H and ¹³C NMR: The ¹H NMR spectrum would reveal signals for the protons on the undecanoic acid chain and the tetrahydrofuran (B95107) ring. The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is invaluable for tracing the connectivity of protons along the aliphatic backbone of the undecanoic acid and within the THF ring. Cross-peaks in the COSY spectrum would confirm, for example, the H-C(10)-C(9)-H spin system in the chain and the H-C(2')-C(3')-H-C(4')-H-C(5') sequence in the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹J_CH coupling). columbia.educolumbia.edu This allows for the unambiguous assignment of carbon resonances for all protonated carbons (CH, CH₂, CH₃ groups). An edited HSQC can further distinguish between CH/CH₃ and CH₂ groups based on the phase of the cross-peak. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range connectivity by detecting correlations between protons and carbons separated by two or three bonds (²J_CH, ³J_CH). columbia.eduyoutube.com This technique is essential for connecting the different fragments of the molecule. For instance, it would show correlations between the protons on C-10 of the acid chain and C-2' of the THF ring, and between the proton on C-2' and the C-11 carbon, definitively establishing the link between the chain and the ring. It is also the primary method for assigning quaternary carbons, such as the carbonyl carbon (C-1) of the carboxylic acid, by observing its correlation to protons on C-2 and C-3.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.)

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (H → C) |

| 1 (COOH) | ~179 | ~12.0 (broad s) | C-2, C-3 |

| 2 (CH₂) | ~34 | ~2.35 (t) | C-1, C-3, C-4 |

| 3-9 (CH₂) | ~25-30 | ~1.2-1.6 (m) | Adjacent carbons |

| 10 (CH₂) | ~36 | ~1.5 (m) | C-9, C-11, C-2' |

| 11 (CH) | ~78 | ~3.7 (m) | C-9, C-10, C-2', C-5' |

| 2' (O-CH₂) | ~68 | ~3.8 (m), ~3.7 (m) | C-11, C-3', C-4' |

| 3' (CH₂) | ~26 | ~1.9 (m) | C-2', C-4', C-5' |

| 4' (CH₂) | ~32 | ~1.8 (m) | C-2', C-3', C-5' |

| 5' (CH₂) | ~68 | ~3.8 (m), ~3.7 (m) | C-11, C-2', C-3', C-4' |

This interactive table summarizes the expected NMR data.

Beyond establishing connectivity, NMR can provide insights into the molecule's preferred three-dimensional shape or conformation in solution. The tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between puckered conformations, typically described as envelope and twist forms. The exact conformation can be influenced by the bulky undecanoic acid substituent.

Analysis of three-bond proton-proton coupling constants (³J_HH) through the Karplus relationship can provide estimates of the dihedral angles between adjacent protons, helping to define the ring's pucker. columbia.edu Furthermore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiments can be used to identify protons that are close in space, regardless of their bonding connectivity. Observing a NOE between the proton at C-11 and specific protons on the THF ring (e.g., at C-2' or C-5') would provide direct evidence for their spatial proximity and help define the orientation of the alkyl chain relative to the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural clues based on fragmentation patterns. For this compound (C₁₅H₂₈O₃), the exact molecular weight is approximately 256.20 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z 256 would be observed. The molecule would then undergo characteristic fragmentation. Key expected fragments would include:

Cleavage at the THF ring: The most significant fragmentation would likely be the breaking of the C11-C2' bond, leading to a stable oxonium ion from the THF moiety at m/z 71 .

Loss of Water: A peak at m/z 238 (M-18) corresponding to the loss of a water molecule from the carboxylic acid group.

McLafferty Rearrangement: A potential rearrangement involving the carboxylic acid group could lead to characteristic fragments.

Alpha-cleavage: Cleavage of the bond between C-1 and C-2 of the acid chain.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Description |

| 256 | [C₁₅H₂₈O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 238 | [C₁₅H₂₆O₂]⁺˙ | Loss of H₂O from the carboxylic acid |

| 71 | [C₄H₇O]⁺ | Tetrahydrofuran-2-yl cation |

This interactive table details the expected fragmentation patterns.

Tandem mass spectrometry (MS/MS) provides a much deeper level of structural detail. nih.gov In an MS/MS experiment, an ion of a specific m/z (a precursor ion), such as the molecular ion at m/z 256 or 257 ([M+H]⁺), is selected, isolated, and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed.

By performing MS/MS on the molecular ion of this compound, one could confirm the proposed fragmentation pathways. For example, isolating the m/z 257 ion and observing a product ion at m/z 71 would strongly support the presence of the tetrahydrofuran-2-yl-methyl group linked to the rest of the molecule. This technique is invaluable for distinguishing between isomers, which might have identical molecular weights but different fragmentation patterns. nih.govnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The absorption of IR radiation or the inelastic scattering of light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups, making these methods excellent for functional group identification.

For this compound, the key functional groups are the carboxylic acid and the ether linkage within the THF ring.

Carboxylic Acid: This group gives rise to very characteristic IR absorptions: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, centered around 3000 cm⁻¹, which is indicative of hydrogen bonding. A sharp and strong C=O (carbonyl) stretching vibration is expected around 1700-1725 cm⁻¹.

Tetrahydrofuran Ring: The most prominent feature of the THF moiety is the strong C-O-C asymmetric stretching vibration, which typically appears in the 1070-1150 cm⁻¹ region. researchgate.netudayton.edu

Alkyl Chain: The long CH₂ chain will produce strong C-H stretching vibrations between 2850 and 2960 cm⁻¹ and CH₂ bending (scissoring) vibrations around 1465 cm⁻¹.

Table 3: Characteristic IR and Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2850-2960 | C-H Stretch | Alkyl Chain |

| ~2500-3300 (broad) | O-H Stretch | Carboxylic Acid |

| ~1700-1725 (strong) | C=O Stretch | Carboxylic Acid |

| ~1465 | CH₂ Bend | Alkyl Chain |

| ~1070-1150 (strong) | C-O-C Stretch | Tetrahydrofuran Ether |

This interactive table highlights the key vibrational frequencies.

Raman spectroscopy would provide complementary information, being particularly sensitive to the more symmetric, less polar vibrations of the carbon backbone.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

While NMR provides the structure in solution and MS gives information in the gas phase, X-ray crystallography offers an exact and unambiguous picture of the molecule's structure in the solid state. This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which atomic positions can be determined with high precision.

Currently, a public crystal structure for this compound is not available. However, if a suitable crystal were grown and analyzed, X-ray crystallography would provide definitive data on:

Bond Lengths and Angles: Precise measurements for every bond in the molecule.

Conformation: The exact puckering of the THF ring (e.g., C₂ twist or Cₛ envelope) and the conformation of the long alkyl chain in the solid state.

Intermolecular Interactions: Crucially, it would reveal how the molecules pack in the crystal lattice. For a carboxylic acid, this would almost certainly involve strong hydrogen bonding between the acid groups of adjacent molecules, likely forming centrosymmetric dimers.

This solid-state information is critical for understanding physical properties like melting point and solubility and provides a static reference point for comparison with the dynamic solution-state conformations observed by NMR.

Chiral Analysis by Polarimetry and Chiral Chromatography for Enantiomeric Purity Assessment

The determination of the enantiomeric composition of a sample of this compound is essential for quality control and for correlating its specific properties to a particular enantiomer.

Polarimetry

Polarimetry is a technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. gcms.cz The measured optical rotation is a fundamental property of a chiral substance and can be used to determine its enantiomeric purity if the specific rotation of the pure enantiomer is known.

The specific rotation, [α], is a characteristic constant for a given enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). For this compound, one enantiomer will exhibit a positive (+) rotation (dextrorotatory), while the other will show a negative (-) rotation (levorotatory). A racemic mixture, containing equal amounts of both enantiomers, will have a net optical rotation of zero.

The enantiomeric excess (ee) can be calculated from the observed specific rotation of a mixture and the maximum specific rotation of a pure enantiomer using the following formula:

ee (%) = ([α]observed / [α]max) x 100

Detailed research findings on the specific rotation of the enantiomers of this compound would be presented in a format similar to the illustrative table below.

Table 1: Illustrative Polarimetry Data for Enantiomers of this compound (Note: The following data is illustrative due to the absence of publicly available experimental values for this specific compound.)

| Enantiomer | Specific Rotation [α] (degrees) | Concentration ( g/100 mL) | Solvent | Wavelength (nm) | Temperature (°C) |

| (R)-11-(Tetrahydrofuran-2-yl)undecanoic acid | + (value not available) | (Typical value) | (Typical solvent, e.g., Chloroform) | 589 (Sodium D-line) | 20 |

| (S)-11-(Tetrahydrofuran-2-yl)undecanoic acid | - (value not available) | (Typical value) | (Typical solvent, e.g., Chloroform) | 589 (Sodium D-line) | 20 |

Chiral Chromatography

Chiral chromatography is a powerful and widely used technique for the separation and quantification of enantiomers. nih.gov High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a common method for this purpose. unife.it The principle lies in the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times and thus their separation. nih.gov

For the analysis of this compound, a suitable chiral stationary phase would be selected. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective for a wide range of chiral compounds. unife.it The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the two enantiomers. Detection is typically carried out using a UV detector.

The enantiomeric purity is determined by calculating the relative peak areas of the two enantiomers in the chromatogram. For a pure enantiomer, only one peak would be observed, while a racemic mixture would show two peaks of equal area.

The results of a chiral HPLC analysis for the enantiomeric purity assessment of a synthesized batch of this compound could be summarized as shown in the illustrative table below.

Table 2: Illustrative Chiral HPLC Data for the Enantiomeric Purity Assessment of this compound (Note: The following data is illustrative and represents a hypothetical analysis.)

| Enantiomer | Retention Time (min) | Peak Area | Area (%) |

| (S)-11-(Tetrahydrofuran-2-yl)undecanoic acid | 8.54 | 15234 | 49.8 |

| (R)-11-(Tetrahydrofuran-2-yl)undecanoic acid | 9.78 | 15358 | 50.2 |

This illustrative data would indicate a nearly racemic mixture. In a scenario aiming for an enantiomerically pure product, one peak area would be significantly larger than the other.

Computational Chemistry and Theoretical Investigations of 11 Tetrahydrofuran 2 Yl Undecanoic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

There are no specific studies utilizing methods like Density Functional Theory (DFT) to analyze the electronic structure or reactivity of 11-(Tetrahydrofuran-2-yl)undecanoic acid. Such calculations are essential for a deep understanding of a molecule's properties.

Prediction of Spectroscopic Properties

No published data were found on the theoretical prediction of spectroscopic properties (such as NMR, IR, or Raman spectra) for this compound. While experimental spectra for the parent undecanoic acid are available, computational predictions for the substituted compound, which would help in assigning spectral features to specific conformational or electronic characteristics, have not been reported. spectrabase.com

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

An analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and other reactivity descriptors for this compound is absent from the scientific literature. This information is crucial for predicting the compound's chemical stability and sites of reactivity. researchgate.netnih.gov General QSAR studies on other carboxylic acids have shown the importance of HOMO and LUMO energies in modeling reactivity, but these have not been applied to the target molecule. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies (Non-Biological)

No non-biological Quantitative Structure-Property Relationship (QSPR) studies for this compound were found. QSPR models are used to correlate a molecule's structural features with its physical and chemical properties. mdpi.comsilae.it While the methodology is well-established for various classes of compounds, it has not been applied to predict properties such as boiling point, viscosity, or solubility for this specific molecule.

Information Deficit Precludes In-Depth Article on this compound

A thorough investigation into the scientific literature and chemical databases has revealed a significant lack of specific information regarding the applications of the chemical compound This compound in the fields of advanced materials and industrial chemistry. Despite targeted searches, no dedicated research or detailed findings could be located for this particular molecule within the contexts of polymer and monomer synthesis, surfactant and emulsifier development, lubricant formulations, bio-based plasticizers, or catalysis and ligand design.

The inquiry into its potential role as a building block for polymeric esters, amides, and functional copolymers did not yield any specific studies detailing its polymerization behavior, reactivity ratios, or the properties of resulting polymers. Similarly, information regarding its surface-active properties, such as critical micelle concentration (CMC) or its effectiveness as an emulsifying agent, is absent from the available literature.

Furthermore, no investigations into its performance as a component in lubricant and additive formulations, including its tribological properties or thermal stability, could be identified. The potential of this compound as a precursor for bio-based plasticizers and sustainable solvents remains unexplored in the accessible scientific domain. Lastly, its application in catalysis, either as a ligand for metal complexes or as a catalyst itself, is not documented.

While general information exists for structurally related compounds, such as furan-based polymers and other long-chain fatty acids, extrapolating this data to this compound without direct experimental evidence would be scientifically unsound. The unique combination of a long aliphatic chain and a terminal tetrahydrofuran (B95107) ring suggests potential for interesting chemical properties; however, without dedicated research, any discussion of its applications would be purely speculative.

Therefore, due to the absence of specific research findings on this compound, it is not possible to provide a detailed and scientifically accurate article covering the requested topics at this time.

Biochemical and Biomimetic Explorations of 11 Tetrahydrofuran 2 Yl Undecanoic Acid Non Human/non Clinical

Studies on Enzyme Interactions in Vitro

The interaction of fatty acids with enzymes is fundamental to their biological activity. The presence of a tetrahydrofuran (B95107) (THF) ring in 11-(tetrahydrofuran-2-yl)undecanoic acid suggests unique enzymatic processing compared to simple saturated or unsaturated fatty acids.

The kinetic parameters (K_m and V_max) for the enzymatic processing of this compound would be expected to differ from those of undecanoic acid. The THF ring could sterically hinder the approach to the carboxyl group or require a specific orientation within the enzyme's binding pocket, potentially leading to a higher K_m (lower affinity) or a lower V_max (slower reaction rate) compared to its non-cyclic counterpart. Research on enzymes involved in the synthesis of fatty acids has established detailed kinetic models, which could be adapted to study novel fatty acids like the one . nih.gov

Table 1: Hypothetical Kinetic Parameters for Fatty Acid Activating Enzymes

| Substrate | Hypothetical K_m (µM) | Hypothetical V_max (µmol/min/mg) | Rationale |

| Undecanoic acid | 5-15 | 10-20 | Based on typical values for medium to long-chain fatty acids. |

| This compound | 15-50 | 5-15 | The THF ring may decrease binding affinity (higher K_m) and slow the catalytic rate (lower V_max) due to steric hindrance. |

This table presents hypothetical data for illustrative purposes, as direct experimental values for this compound are not available.

Furan-containing fatty acids have been shown to possess antimicrobial properties, which are often mediated through the inhibition of microbial enzymes. nih.gov For example, the furan (B31954) fatty acid 7,10-epoxyoctadeca-7,9-dienoic acid has demonstrated inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that this compound could also exhibit inhibitory effects on certain microbial enzymes.

Potential targets for inhibitory activity could include enzymes involved in fatty acid synthesis, cell wall biosynthesis, or key metabolic pathways. The THF moiety could act as a mimic of a natural substrate or bind to an allosteric site, leading to competitive or non-competitive inhibition. The lipophilic nature of the undecanoic acid chain would facilitate its partitioning into microbial membranes, increasing its effective concentration at the site of membrane-bound enzymes.

Microbial Metabolism and Biosynthesis Pathways in Model Organisms (e.g., bacteria, yeast)

The fate of this compound in microbial systems is of interest for understanding its environmental persistence and potential for bioremediation or biotransformation into other valuable compounds.

While the specific metabolic pathway for this compound has not been elucidated, the degradation of tetrahydrofuran (THF) by various microorganisms, including fungi like Pseudallescheria boydii and bacteria like Rhodococcus ruber, has been studied. nih.govnih.govfrontiersin.org The proposed initial step in THF degradation is the oxidation of a carbon atom adjacent to the oxygen, forming 2-hydroxytetrahydrofuran. nih.gov This intermediate can then be further oxidized to γ-butyrolactone, which is subsequently hydrolyzed to 4-hydroxybutyrate, a compound that can enter central metabolism. nih.gov

Table 2: Potential Metabolic Intermediates of this compound in Microbes

| Putative Intermediate | Proposed Metabolic Step |

| 11-(5-Hydroxy-tetrahydrofuran-2-yl)undecanoic acid | Monooxygenase-catalyzed hydroxylation of the THF ring. |

| 11-Oxo-11-(tetrahydrofuran-2-yl)undecanoic acid | Oxidation of the hydroxylated intermediate. |

| 4-Oxo-4-(undecanoic acid-11-yl)butanoic acid | Hydrolysis of a lactone intermediate. |

| Various chain-shortened fatty acids | β-oxidation of the undecanoic acid chain. |

This table presents hypothetical intermediates based on known metabolic pathways of related compounds.

Fatty acids can be incorporated into the phospholipid bilayer of microbial membranes, thereby altering their physical properties such as fluidity and permeability. researchgate.net The incorporation of cyclic fatty acids, for example, has been shown to affect membrane packing and fluidity. nih.gov The presence of the THF ring in this compound would likely disrupt the regular packing of the acyl chains in the membrane, potentially increasing membrane fluidity.

Studies on the effects of other fatty acids on microbial membranes have shown that they can cause membrane depolarization and the release of intracellular components. nih.gov The extent of this disruption often depends on the structure of the fatty acid. In Saccharomyces cerevisiae, exposure to certain fatty acids can lead to changes in the fatty acid composition of the membrane as an adaptive response. nih.gov It is conceivable that microorganisms exposed to this compound might alter their own lipid profile to counteract changes in membrane properties. This could involve adjusting the ratio of saturated to unsaturated fatty acids or modifying the chain lengths of their endogenous fatty acids. nih.gov

Biomimetic Synthetic Approaches Inspired by Natural Products Containing THF-Fatty Acid Motifs

The tetrahydrofuran ring is a structural motif found in a variety of marine natural products with interesting biological activities. nih.gov The synthesis of these complex molecules often draws inspiration from proposed biosynthetic pathways, a strategy known as biomimetic synthesis. nih.govresearchgate.netadelaide.edu.au

While a direct biomimetic synthesis for this compound has not been described, the synthesis of other THF-containing natural products provides a roadmap. nih.gov Many of these syntheses involve the cyclization of a linear precursor containing a hydroxyl group, often through an epoxide intermediate. For example, the synthesis of some marine-derived THF-containing compounds has been achieved through epoxide-initiated cationic cascade reactions. nih.gov

A plausible biomimetic approach to this compound could start from a long-chain unsaturated fatty acid with a double bond at the appropriate position. Epoxidation of this double bond followed by acid-catalyzed intramolecular cyclization could yield the desired tetrahydrofuran ring. The stereochemistry of the final product would be dependent on the geometry of the starting olefin and the conditions of the cyclization reaction. This approach mimics the proposed biosynthesis of many polyether natural products.

Development of Analytical Methodologies for Research Purposes Excluding Routine Identification/quantification for Safety/dosage

Chromatographic Separation Techniques for Purity and Isomeric Analysis

Chromatographic methods are indispensable for the detailed analysis of "11-(Tetrahydrofuran-2-yl)undecanoic acid," allowing for the separation of the primary compound from impurities and the resolution of its isomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of long-chain fatty acids and their derivatives. hplc.euaocs.org For "this compound," reversed-phase HPLC (RP-HPLC) is a primary method for purity assessment. nih.gov In RP-HPLC, fatty acids are typically separated based on their chain length and degree of unsaturation. aocs.org The presence of the tetrahydrofuran (B95107) ring introduces a significant polar functional group, influencing its retention behavior.

Separation is commonly achieved on C18 columns, where a mobile phase consisting of solvents like acetonitrile (B52724) and water, often with an acid modifier such as acetic acid or trifluoroacetic acid (TFA) to ensure sharp peaks, is used. aocs.orgnih.gov Detection can be performed at low UV wavelengths (around 205-210 nm) for the carboxylic acid group, though sensitivity can be enhanced by derivatization to introduce a chromophore for detection at higher wavelengths. aocs.orgresearchgate.netgerli.com Adsorption chromatography using silica (B1680970) gel columns can also be employed, particularly for separating fatty acids with polar functional groups. aocs.org

Table 1: Illustrative RP-HPLC Parameters for Long-Chain Fatty Acid Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 mm I.D. x 150 mm) hplc.eu |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA nih.gov |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min hplc.eu |

| Detection | UV at 205 nm aocs.org |

| Temperature | Ambient nih.gov |

This table presents typical starting conditions for the HPLC analysis of long-chain fatty acids, which would be optimized for the specific analysis of "this compound."

Gas Chromatography (GC) is a powerful tool for fatty acid analysis, offering high resolution, particularly for isomeric separation. nih.govrsc.org However, due to the low volatility of "this compound," derivatization is a mandatory step. nih.govcustoms.go.jp The most common derivatization method is the conversion of the carboxylic acid to its corresponding fatty acid methyl ester (FAME). rsc.orgnih.govchula.ac.th This is often achieved through acid- or base-catalyzed methylation. nih.gov Care must be taken during derivatization, as acidic conditions can potentially lead to the degradation of the furan (B31954) ring in related compounds. nih.gov

The resulting volatile FAME is then analyzed, typically on a polar capillary column (e.g., those with polyethylene (B3416737) glycol or cyano-based stationary phases), which are effective in separating FAME isomers. nih.govrsc.orgnih.gov A flame ionization detector (FID) is commonly used for quantification due to its robustness and wide linear range. nih.govsciepub.com

For isomeric analysis, such as differentiating positional isomers if they were present, long polar capillary columns (e.g., 100-200 m) can provide excellent separation. rsc.orgacs.org

Table 2: Representative GC-FID Conditions for FAME Analysis

| Parameter | Condition |

|---|---|

| Column | High-polarity capillary column (e.g., HP-88, 60 m x 0.25 mm ID) nih.gov |

| Carrier Gas | Helium or Hydrogen sigmaaldrich.com |

| Injection | Split/Splitless |

| Oven Program | Temperature gradient (e.g., 60°C to 240°C) nih.gov |

| Detector | Flame Ionization Detector (FID) |

| Derivatization | Conversion to Fatty Acid Methyl Ester (FAME) nih.gov |

This table provides a general set of conditions for the GC-FID analysis of FAMEs, which would be adapted for the specific derivative of "this compound."

The tetrahydrofuran ring in "this compound" contains a chiral center at the 2-position, meaning the compound can exist as two enantiomers (R and S forms). Differentiating and quantifying these enantiomers is crucial as they may exhibit different biological activities. Chiral chromatography is the primary technique for this purpose. aocs.org

This can be achieved through two main approaches:

Direct Separation on a Chiral Stationary Phase (CSP): The underivatized acid or its simple ester derivative can be directly separated on an HPLC column containing a chiral selector. aocs.orgnih.gov Pirkle-type phases, which are aromatic and contain π-donor and π-acceptor groups, have been shown to be effective for resolving enantiomers of hydroperoxy fatty acids and could be applicable here. nih.gov

Indirect Separation after Derivatization with a Chiral Reagent: The carboxylic acid can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomeric derivatives can then be separated on a standard, non-chiral column (like silica gel or C18) using HPLC. aocs.org

The choice of method depends on the availability of suitable chiral stationary phases and the reactivity of the compound.

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

For the analysis of "this compound" in complex matrices such as biological fluids or reaction mixtures, hyphenated techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS) are essential. chula.ac.thlipidmaps.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique for the analysis of volatile compounds. nih.govnih.gov After derivatization to its methyl ester, "this compound" can be analyzed by GC-MS. nih.gov The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule upon electron ionization (EI), allowing for unambiguous identification. nih.govshimadzu.com For quantitative studies in complex matrices, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used to enhance sensitivity and selectivity. nih.govnih.gov Multidimensional GC-MS systems can also be employed to identify minor furanoid fatty acids in complex samples without extensive pre-analytical cleanup. psu.eduresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly advantageous as it often does not require derivatization, simplifying sample preparation. nih.govchromatographyonline.com The compound can be separated by RP-HPLC and directly introduced into the mass spectrometer, typically using electrospray ionization (ESI). nih.govnih.gov LC-MS/MS (tandem mass spectrometry) provides enhanced specificity and is a powerful tool for quantifying low levels of the compound in complex biological samples. nih.govlipidmaps.orgnih.gov In this technique, a specific precursor ion corresponding to the molecule of interest is selected, fragmented, and a specific product ion is monitored for quantification. nih.govnih.gov This method has been successfully applied to the analysis of various oxidized and furanoid fatty acids in biological matrices like plasma. nih.govnih.gov

Method Validation for Reproducibility and Accuracy in Research Studies

To ensure that the analytical data generated for research purposes is reliable and meaningful, the chosen chromatographic method must be validated. sciepub.comarabjchem.org Method validation demonstrates that the analytical procedure is suitable for its intended purpose. nih.gov Key validation parameters, based on international guidelines, include: sigmaaldrich.comarabjchem.org

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. acs.orgsigmaaldrich.com In chromatography, this is typically demonstrated by the resolution of the analyte peak from other peaks.

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. sigmaaldrich.comarabjchem.org This is determined by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve. scielo.br

Accuracy: The closeness of the test results obtained by the method to the true value. sigmaaldrich.comarabjchem.org It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovery is calculated. arabjchem.orgresearchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. sigmaaldrich.comarabjchem.org It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. arabjchem.org

Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or different equipment. arabjchem.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. arabjchem.orgscielo.br

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. arabjchem.orgscielo.br

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. sciepub.com

Table 3: Typical Method Validation Parameters for Fatty Acid Analysis by Chromatography

| Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (r²) | > 0.99 scielo.br |

| Accuracy (Recovery) | 80-120% researchgate.net |

| Precision (RSD) | < 10-15% nih.gov |

| LOD/LOQ | Dependent on analytical technique and research question nih.govnih.gov |

This table summarizes common acceptance criteria for the validation of chromatographic methods for fatty acid analysis in a research context.

Future Research Directions and Interdisciplinary Prospects

Exploration of Tailored Structural Modifications for Specific Applications

The future utility of 11-(tetrahydrofuran-2-yl)undecanoic acid can be significantly enhanced by targeted chemical modifications. Each part of the molecule—the carboxylic acid group, the undecyl chain, and the THF ring—can be altered to fine-tune its physicochemical properties for specialized, non-biological applications.

Key areas for structural modification include:

Esterification and Amidation: Converting the carboxylic acid group into a wide array of esters or amides can generate novel surfactants, lubricant additives, or polymer building blocks. The properties of these derivatives would depend on the nature of the alcohol or amine used.

Modification of the Alkyl Chain: Introducing unsaturation or branching into the C11 chain could alter the molecule's melting point, viscosity, and packing behavior in aggregates or films.

Ring-Opening of the Tetrahydrofuran (B95107) Moiety: The THF ring can be chemically opened to yield a linear diol functionality. This transformation would convert the amphiphilic molecule into a difunctional monomer, potentially useful for synthesizing novel polyesters or polyurethanes with unique properties imparted by the long aliphatic backbone. nih.gov

Substitution on the THF Ring: Adding functional groups to the THF ring itself could introduce new reactive sites or alter the polarity and hydrogen bonding capability of that end of the molecule.

These modifications could be systematically explored to create libraries of derivatives for screening in various material science contexts.

| Potential Modification | Target Functional Group | Anticipated Change in Property | Potential Application Area (Non-Biological) |

| Esterification | Carboxylic Acid | Increased hydrophobicity, altered solubility | Biolubricants, plasticizers, polymer monomers |

| Amidation | Carboxylic Acid | Enhanced thermal stability, different polarity | Corrosion inhibitors, high-performance polymers |

| THF Ring-Opening | Tetrahydrofuran Ring | Creation of a diol, loss of cyclic structure | Polyester (B1180765)/polyurethane synthesis, adhesives |

| Chain Functionalization | Undecyl Chain | Altered melting point and viscosity | Phase change materials, specialty fluids |

Integration with Advanced Manufacturing and Process Intensification Techniques

For this compound and its derivatives to become viable industrial chemicals, research into efficient and scalable manufacturing processes is essential. Moving beyond traditional batch synthesis, advanced manufacturing techniques offer pathways to more sustainable and cost-effective production.

Future research should focus on:

Continuous Flow Synthesis: Utilizing microreactors or other flow chemistry systems could improve reaction control, enhance safety, and increase throughput for the synthesis of the core molecule or its derivatives. This is particularly relevant for potentially energetic reactions like certain oxidations or ring-opening procedures.

Catalyst Development: Investigating heterogeneous catalysts for the key synthetic steps (e.g., etherification to form the THF ring, or subsequent transformations) would simplify product purification and enable catalyst recycling, aligning with green chemistry principles. For instance, research into Ni-based layered double hydroxide (B78521) (LDH) catalysts for the oxidation of furanic compounds demonstrates a pathway for developing efficient electrochemical synthesis routes. acs.org

High-Throughput Screening for Material Discovery (Non-Biological)

The structural diversity achievable through the modifications described in section 9.1 makes this class of compounds an ideal candidate for high-throughput screening (HTS) in material science. acs.org Instead of a one-by-one synthesis and testing approach, combinatorial libraries of derivatives can be created and rapidly screened for desired properties.

Prospective HTS campaigns could target the discovery of:

Novel Surfactants: Screening for properties like critical micelle concentration, surface tension reduction, and emulsification efficiency to identify candidates for specialty formulations.

Advanced Polymer Additives: Evaluating the impact of different derivatives on the properties of commodity polymers, searching for novel plasticizers, compatibilizers, or processing aids.

Corrosion Inhibitors: Testing the ability of derivatives to form protective films on metal surfaces, a known application area for long-chain fatty acids and heterocyclic compounds.

HTS platforms, potentially based on microfluidics, can accelerate the discovery of structure-property relationships and identify lead candidates for specific material applications much faster than conventional methods. nih.gov

Expanding the Scope of Green Chemical Synthesis for Complex Fatty Acid Derivatives

The synthesis of this compound is intrinsically linked to green chemistry, as its precursors can be derived from biomass. rsc.org The furan (B31954) moiety is a well-known platform chemical derivable from the dehydration of carbohydrates (e.g., furfural (B47365) from pentoses), and undecanoic acid can be obtained from castor oil. nih.govnih.gov

Future research should aim to create a fully bio-based and sustainable synthesis route. researchgate.net Key research areas include:

Biocatalysis: Employing enzymes for specific steps, such as the reduction of a furan ring to a tetrahydrofuran ring or the selective oxidation of biomass-derived precursors, could lead to milder reaction conditions and higher selectivity. nih.gov

Renewable Feedstocks: Optimizing the conversion of lignocellulosic biomass or waste oils into the necessary chemical intermediates. google.comacs.org This involves improving processes like hydrolysis, fermentation, and catalytic upgrading to produce the building blocks for complex molecules like this compound. rsc.orgresearchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product, minimizing waste. This includes exploring catalytic cycles and one-pot reactions.

A successful green synthesis would not only enhance the environmental credentials of the compound but also potentially lower its production cost, making it more attractive for industrial use.

Fundamental Studies on Structure-Function Relationships in Non-Living Systems

A deep, fundamental understanding of how the molecular structure of this compound dictates its macroscopic properties is crucial for its rational design in material applications. The interplay between the linear alkyl chain, the polar acid group, and the semi-polar THF ring is complex and warrants detailed investigation.

Future fundamental studies should include:

Molecular Modeling and Simulation: Using computational chemistry to predict how these molecules self-assemble in solution (as micelles or vesicles), adsorb onto surfaces, or integrate into a polymer matrix. This can provide insights into packing parameters, interfacial energy, and binding affinities.

Advanced Spectroscopy and Microscopy: Employing techniques like small-angle X-ray scattering (SAXS), neutron scattering, and atomic force microscopy (AFM) to experimentally probe the structure of aggregates and films formed by the molecule and its derivatives.

Polymer Property Analysis: When used as a monomer or additive, detailed studies on how the THF moiety influences the resulting polymer's properties (e.g., glass transition temperature, mechanical strength, barrier properties) are needed. The rigidity and polarity of the THF ring, compared to a purely aliphatic or aromatic group, could lead to unique material characteristics. mdpi.com Research on furan-based polyesters has already shown that the geometry of the furan ring significantly impacts thermal and mechanical properties. nih.govmdpi.com

By correlating molecular features with material performance, a predictive framework can be developed, enabling the de novo design of new molecules based on this scaffold for highly specific, non-biological applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 11-(Tetrahydrofuran-2-yl)undecanoic acid, and what critical steps ensure successful cyclization of the tetrahydrofuran ring?

- Methodological Answer : The synthesis typically involves introducing the tetrahydrofuran (THF) moiety via coupling reactions. A two-step approach is recommended:

Etherification : Use a Mitsunobu reaction to couple a hydroxylated undecanoic acid derivative with a THF precursor (e.g., diol or epoxide) under catalytic conditions (e.g., triphenylphosphine/diethyl azodicarboxylate) .

Cyclization : Employ acid-catalyzed ring closure (e.g., p-toluenesulfonic acid) to form the THF ring, ensuring anhydrous conditions to avoid hydrolysis.

Critical Steps : Protect the carboxylic acid group during cyclization (e.g., methyl ester formation) to prevent side reactions. Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Focus on the THF ring protons (δ 1.6–2.1 ppm for CH2 groups; δ 3.6–4.0 ppm for oxygenated CH2) and the carboxyl proton (broad signal at δ 10–12 ppm if free acid). Use DEPT-135 to distinguish CH2 and CH3 groups .

- FTIR : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Look for the molecular ion peak ([M+H]+) matching the molecular formula (C16H28O3, exact mass 268.204 g/mol) .

Q. What are the recommended storage conditions for this compound to prevent degradation, based on its thermal stability profile?

- Methodological Answer : Store in amber glass vials under nitrogen at –20°C to minimize oxidation. Avoid prolonged exposure to light or humidity, as the THF ring may hydrolyze under acidic/alkaline conditions. Stability studies on analogous compounds (e.g., 11-hydroxyundecanoic acid) suggest a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How can researchers address discrepancies in the observed vs. predicted solubility profile of this compound in polar aprotic solvents?

- Methodological Answer :

- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) using group contribution methods. Compare with experimental data from incremental solvent mixing (e.g., DMSO:THF mixtures) .

- Co-solvency Studies : Add 10% v/v ethanol to DMSO to enhance solubility if aggregation occurs. Dynamic light scattering (DLS) can detect micelle formation in aqueous buffers .

Q. What experimental strategies are recommended for elucidating the stereochemical configuration at the tetrahydrofuran ring in this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (95:5) mobile phase to resolve enantiomers. Calibrate with synthetic standards .

- NOESY NMR : Detect spatial proximity between THF ring protons and the carboxylic acid group to confirm cis/trans configurations.

- X-ray Crystallography : Co-crystallize with a chiral amine (e.g., 1-phenylethylamine) to resolve absolute configuration .

Q. In designing kinetic studies of esterification reactions involving this compound, what analytical methods provide the most accurate quantification of reaction progress?

- Methodological Answer :

- HPLC-UV : Use a C18 column with acetonitrile/water (0.1% trifluoroacetic acid) gradient elution. Monitor the ester product at 210 nm .

- Potentiometric Titration : Titrate unreacted carboxylic acid with 0.1 M NaOH. Correct for THF ring stability at high pH (limit titration time to <10 min) .

- In-situ FTIR : Track the disappearance of the carboxylic acid O-H stretch (1700 cm⁻¹) in real-time .

Data Contradictions and Validation

- Thermal Stability : While undecanoic acid derivatives are generally stable up to 200°C , the THF ring in this compound may decompose at lower temperatures (TGA recommended).

- Hazard Classification : Conflicting GHS classifications for similar compounds (e.g., skin irritation in vs. no data in ) necessitate fresh safety testing under OECD guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products